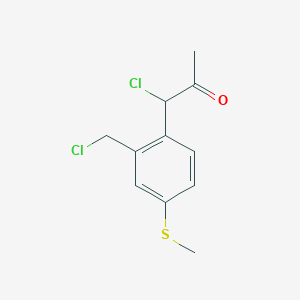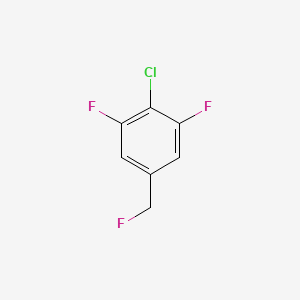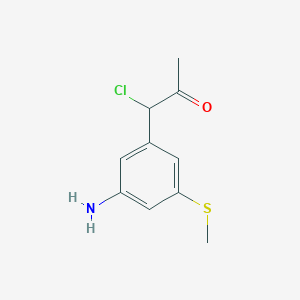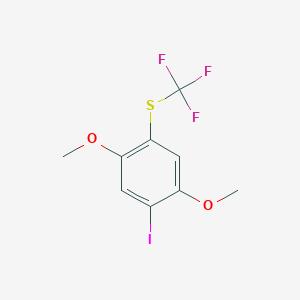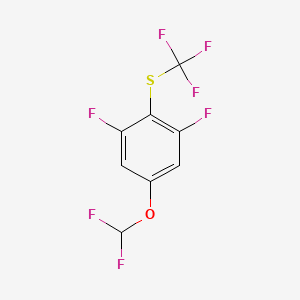
3-Chloro-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylphenol typically involves the chlorination of 4-isopropylphenol. One common method includes the reaction of 4-isopropylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated phenol derivatives
Aplicaciones Científicas De Investigación
3-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-isopropylphenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group binds to proteins on the cell membrane, disrupting its integrity and causing the contents of the bacterial cell to leak out. This leads to cell death and provides the compound with its antimicrobial properties .
Comparación Con Compuestos Similares
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Shares structural similarities and is also used for its antimicrobial activity.
Uniqueness: 3-Chloro-4-isopropylphenol is unique due to the presence of both a chlorine atom and an isopropyl group on the phenol ring. This structural specificity enhances its lipophilicity and reactivity, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
3-chloro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
Clave InChI |
JFHHZQIDWABJOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
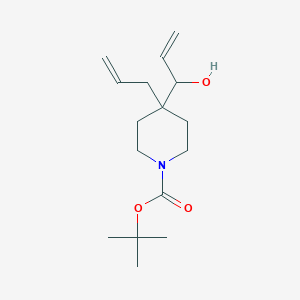
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)

